Trimethylsilyl (2-methoxyphenyl)acetate
Description
Trimethylsilyl (2-methoxyphenyl)acetate is a silylated ester derivative of (2-methoxyphenyl)acetic acid, characterized by a trimethylsilyl (TMS) group replacing the traditional alkyl ester oxygen. This structural modification enhances its utility in organic synthesis, particularly as a protecting group or intermediate in complex reactions. The 2-methoxyphenyl moiety contributes electron-donating effects, influencing reactivity and stability.
Properties
CAS No. |
55590-71-1 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11-8-6-5-7-10(11)9-12(13)15-16(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
RKCAHERJDCJFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl (2-methoxyphenyl)acetate can be synthesized through the reaction of 2-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-methoxyphenyl acetate, such as ketones, alcohols, and substituted phenyl acetates .
Scientific Research Applications
Trimethylsilyl (2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl (2-methoxyphenyl)acetate involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating the selective transformation of target molecules. This is achieved through the formation of stable silyl ethers or esters, which can be easily removed under specific conditions .
Comparison with Similar Compounds
Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate (CAS 212688-07-8)
- Structure : Features a methyl ester and hydroxyl group at the 2-position of the phenyl ring, contrasting with the TMS ester and methoxy group in the target compound.
- Synthesis : Achieved in 96% yield via optimized routes, highlighting the efficiency of methyl ester formation compared to silylation methods requiring stringent conditions (e.g., chlorotrimethylsilane/base systems for TMS esters) .
Trimethylsilyl Trimethylsiloxyacetate
- Structure: Contains dual TMS groups—one as the ester and another as a siloxy substituent on the acetate backbone.
- Applications: Used in specialized syntheses where dual silylation enhances steric protection or modifies electron density. The additional siloxy group reduces hydrolysis susceptibility compared to mono-silylated esters like the target compound .
Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate
- Structure : Incorporates a sulfamoyl group at the 2-position, enabling hydrogen bonding and bioactivity absent in the target compound.
- Applications : Widely used in pharmaceuticals due to its sulfamoyl group, whereas the TMS ester’s primary role is in synthetic intermediates or protective groups .
Reactivity and Stability
- Hydrolysis Sensitivity : TMS esters hydrolyze faster than alkyl esters due to the TMS group’s superior leaving ability. For instance, solvolysis studies on exo/endo acetates (e.g., 84% exo acetate stability at 150°C) suggest that steric hindrance from the methoxyphenyl group in the target compound may further modulate hydrolysis rates .
Research Findings and Data
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